molecular formula C20H22N4O2 B5823860 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

Cat. No. B5823860
M. Wt: 350.4 g/mol
InChI Key: VTEYSQKCTKOJPY-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide, also known as INH1, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has been shown to have promising anti-tumor properties, making it a valuable tool in cancer research. In

Mechanism of Action

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the Rho kinase (ROCK) pathway, which is involved in multiple cellular processes, including cell migration, proliferation, and survival. By inhibiting this pathway, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can prevent cancer cells from spreading and growing. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells. This further contributes to N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide's anti-tumor properties.
Biochemical and Physiological Effects:
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the ROCK pathway and STAT3, as previously mentioned. Physiologically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide induces apoptosis in cancer cells, preventing them from growing and spreading.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in lab experiments is its specificity for the ROCK pathway and STAT3. This allows researchers to target these pathways specifically, without affecting other cellular processes. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have low toxicity in normal cells, making it a safe tool for cancer research. One limitation of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is its relatively low potency compared to other cancer drugs. This may limit its effectiveness as a standalone therapy, but it can still be used in combination with other drugs to enhance their efficacy.

Future Directions

There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research. One potential application is in combination therapy with other cancer drugs. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to enhance the efficacy of other drugs, such as gemcitabine, in treating pancreatic cancer cells. Additionally, researchers could explore the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in treating other diseases that involve the ROCK pathway, such as cardiovascular disease and neurological disorders. Finally, researchers could investigate the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide as a tool to study the ROCK pathway and its role in cellular processes beyond cancer.
Conclusion:
In conclusion, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is a small molecule inhibitor with promising anti-tumor properties. Its specificity for the ROCK pathway and STAT3 makes it a valuable tool in cancer research. While it has some limitations, such as its relatively low potency, it can still be used in combination with other drugs to enhance their efficacy. There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research, including combination therapy, exploring its use in other diseases, and studying the ROCK pathway beyond cancer.

Synthesis Methods

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of multiple reagents. The first step involves the reaction of 3-aminophenylcyclopentanecarboxylic acid with isonicotinoyl hydrazine in the presence of a coupling agent. The resulting product is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ethyl ester is reacted with hydrazine hydrate to form the desired product, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide.

Scientific Research Applications

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of multiple cancer cell lines, including breast, pancreatic, and prostate cancer cells. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a valuable tool in developing new cancer therapies.

properties

IUPAC Name

N-[(E)-1-[3-(cyclopentanecarbonylamino)phenyl]ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(23-24-20(26)16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-19(25)15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,22,25)(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEYSQKCTKOJPY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.